Dibenzofuran, 4-fluoro-
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Overview
Description
Dibenzofuran, 4-fluoro-: is a derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The addition of a fluorine atom at the 4-position of the dibenzofuran structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Diarylether Derivatives: One common method involves the cyclization of diarylether derivatives.
Formation from Benzofuran or Phenol Derivatives: Another method involves the construction of dibenzofurans from benzofuran or phenol derivatives.
Industrial Production Methods: Industrial production methods for dibenzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Dibenzofuran, 4-fluoro- undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogenating agents like chlorine or bromine under controlled conditions.
Friedel-Crafts Reactions: These reactions often use aluminum chloride as a catalyst to facilitate the formation of carbon-carbon bonds.
Major Products:
Halogenated Derivatives: Products of halogenation reactions.
Aromatic Ketones: Products of Friedel-Crafts acylation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Dibenzofuran, 4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial Agents: Derivatives of dibenzofuran have shown potential as antibacterial agents against antibiotic-resistant bacteria.
Anticancer Research: Some substituted dibenzofurans exhibit significant anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of dibenzofuran, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . In anticancer research, dibenzofuran derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Dibenzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 4-position enhances the compound’s chemical stability and reactivity, making it unique compared to other dibenzofuran derivatives.
Conclusion
Dibenzofuran, 4-fluoro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the fluorine substitution, make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
200808-98-6 |
---|---|
Molecular Formula |
C12H7FO |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-fluorodibenzofuran |
InChI |
InChI=1S/C12H7FO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |
InChI Key |
DTGQSIVGPGVYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)F |
Origin of Product |
United States |
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